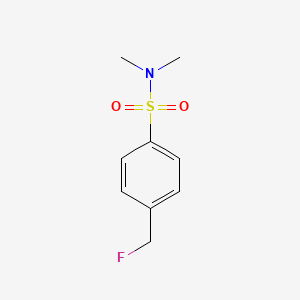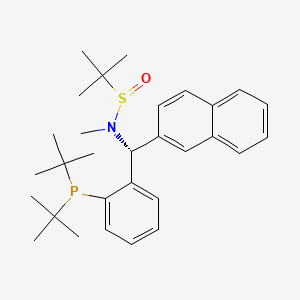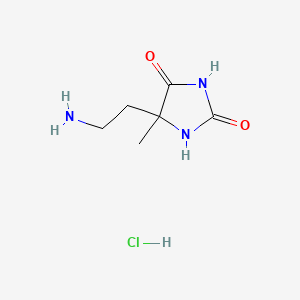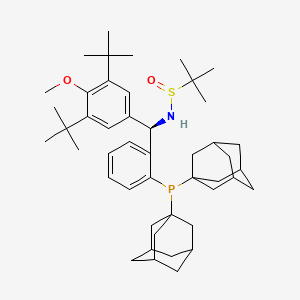
rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” is a chiral compound featuring a cyclopropane ring substituted with an oxan-4-yl group and an amine group. The compound’s stereochemistry is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms. Chiral compounds like this one are of significant interest in various fields, including medicinal chemistry and organic synthesis, due to their unique properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” typically involves the formation of the cyclopropane ring followed by the introduction of the oxan-4-yl and amine groups. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or cyclopropanation of alkenes using diazo compounds.
Functional Group Introduction: Introduction of the oxan-4-yl group via nucleophilic substitution or addition reactions.
Amine Introduction: Introduction of the amine group through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
“rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxan-4-yl group can be reduced to form corresponding alcohols or ethers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or oxan-4-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction of the oxan-4-yl group may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and chiral catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in inflammation, cell proliferation, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” include other chiral cyclopropane derivatives with different substituents. Examples include:
- (1R,2S)-2-(phenyl)cyclopropan-1-amine
- (1R,2S)-2-(methoxy)cyclopropan-1-amine
Uniqueness
The uniqueness of “this compound” lies in its specific stereochemistry and the presence of the oxan-4-yl group, which may confer distinct chemical and biological properties compared to other cyclopropane derivatives.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H15NO/c9-8-5-7(8)6-1-3-10-4-2-6/h6-8H,1-5,9H2/t7-,8+/m0/s1 |
Clé InChI |
NCIXPZLRUSGIQE-JGVFFNPUSA-N |
SMILES isomérique |
C1COCCC1[C@@H]2C[C@H]2N |
SMILES canonique |
C1COCCC1C2CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)


![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)


![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)



